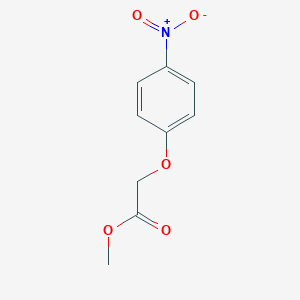

Methyl (4-nitrophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVXTAUUUUCLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351448 | |

| Record name | methyl (4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19786-48-2 | |

| Record name | methyl (4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Advanced Synthetic Strategies for Methyl 4 Nitrophenoxy Acetate and Its Derivatives

Esterification Reactions in Methyl (4-nitrophenoxy)acetate Synthesis

Esterification represents a fundamental approach to synthesizing this compound, primarily by reacting 4-nitrophenoxyacetic acid with methanol (B129727) or through transesterification.

Acid-Catalyzed Esterification of 4-Nitrophenoxyacetic Acid with Methanol

A primary route for synthesizing this compound is through the acid-catalyzed esterification of 4-nitrophenoxyacetic acid with methanol. This reaction typically employs a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is often conducted under reflux conditions. The mechanism, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from methanol. vulcanchem.com The process is reversible, and to drive the equilibrium towards the product, an excess of methanol is commonly used. libretexts.orgspringboardbiodiesel.com

One documented procedure involves adding thionyl chloride dropwise to a solution of 4-nitrophenoxyacetic acid in methanol under ice cooling. The mixture is then stirred at room temperature, leading to the formation of the methyl ester with a high yield of 96%. chemicalbook.com This method first forms the more reactive acyl chloride intermediate, which then readily reacts with methanol.

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield |

| 4-Nitrophenoxyacetic acid, Methanol | Thionyl chloride | Methanol, Dichloromethane | Ice cooling, then room temperature | 96% chemicalbook.com |

| 4-Nitrophenoxyacetic acid, Methanol | Sulfuric acid or p-Toluenesulfonic acid | - | Reflux | 75-85% vulcanchem.com |

Transesterification Approaches Utilizing Methyl Acetate (B1210297) and 4-Nitrophenoxyacetyl Chloride

Transesterification offers an alternative pathway where a different ester and an alcohol are reacted, or in this context, an acyl chloride reacts with an ester. While direct transesterification of an existing ester with methanol is a common industrial process, a more relevant approach for this specific compound involves the reaction of 4-nitrophenoxyacetyl chloride with methyl acetate. The acyl chloride, being highly reactive, can undergo nucleophilic acyl substitution with the oxygen of methyl acetate.

The interesterification of vegetable oils with methyl acetate to produce biodiesel and triacetin (B1683017) is a well-studied process that demonstrates the feasibility of using methyl acetate as a reactant. epslibrary.atscielo.br These reactions are often catalyzed by bases like potassium tert-butoxide or potassium methoxide. epslibrary.atscielo.br Although direct literature on the transesterification between 4-nitrophenoxyacetyl chloride and methyl acetate is scarce, the principles of reactivity suggest this is a viable synthetic route. The reaction is reversible and can be driven forward by using an excess of methyl acetate. google.com

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution provides a powerful and widely used method for forming the ether linkage in this compound. This typically involves the reaction of a 4-nitrophenolate (B89219) with a methyl haloacetate.

Alkylation of 4-Nitrophenol (B140041) with Methyl Bromoacetate (B1195939) or Methyl Chloroacetate (B1199739) in the Presence of a Base

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which in this case is the alkylation of 4-nitrophenol. The reaction is carried out by treating 4-nitrophenol with either methyl bromoacetate or methyl chloroacetate in the presence of a base. The base, typically potassium carbonate (K₂CO₃), deprotonates the phenol (B47542) to form the more nucleophilic 4-nitrophenoxide ion. nih.gov This phenoxide then attacks the electrophilic carbon of the methyl haloacetate, displacing the halide ion (bromide or chloride) to form the desired ether. nih.gov

The reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or acetone (B3395972) under reflux conditions. nih.gov One study reported an 86% yield for this reaction using methyl bromoacetate and potassium carbonate in acetonitrile, with the reaction mixture stirred overnight at room temperature. nih.gov The addition of a catalyst like potassium iodide (KI) can enhance the reactivity, especially when using methyl chloroacetate.

| Reactants | Base | Solvent | Conditions | Yield |

| 4-Nitrophenol, Methyl Bromoacetate | Potassium Carbonate | Acetonitrile | Room temperature, overnight | 86% nih.gov |

| 4-Nitrophenol, Methyl Chloroacetate | Potassium Carbonate | Acetone or DMF | Reflux | Not specified |

Advanced Nucleophilic Aromatic Substitution Techniques Involving the Nitro Group

The nitro group on the aromatic ring is a strong electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org In the context of this compound, while the primary synthesis involves forming the ether linkage, the nitro group itself can be the site of nucleophilic attack under specific conditions, especially in derivatives.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a stabilized intermediate called a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.org For SNAr to occur at the position of the nitro group, the nitro group itself would need to act as the leaving group. This is less common than halide displacement but can be achieved with potent nucleophiles. More frequently, the nitro group facilitates the substitution of other leaving groups (like halides) at the ortho or para positions. wikipedia.org

In advanced applications, the reactivity of the nitro-substituted ring is exploited. For instance, photochemical nucleophilic aromatic substitution on compounds like 4-nitroanisole (B1192098) with a hydroxide (B78521) ion has been reported, where the reaction regioselectivity is highly temperature-dependent. While not a direct synthesis of the title compound, these advanced techniques highlight the influence of the nitro group on the aromatic ring's reactivity towards nucleophiles.

Activation and Coupling Strategies for this compound Precursors

To improve reaction efficiency and yield, various activation and coupling strategies are employed for the precursors of this compound. These strategies focus on making the reactants more susceptible to the desired chemical transformation.

One of the most effective activation methods involves converting the carboxylic acid precursor, 4-nitrophenoxyacetic acid, into a more reactive derivative like an acyl chloride. As mentioned previously, using thionyl chloride (SOCl₂) or a similar reagent activates the carboxylic acid by forming 4-nitrophenoxyacetyl chloride. chemicalbook.com This highly electrophilic intermediate then reacts rapidly with methanol to form the ester.

Another key strategy involves the use of coupling reagents. In peptide synthesis and other related fields, coupling agents are used to facilitate the formation of amide or ester bonds. While less common for a simple ester like this compound, the principles apply. Reagents like 4-nitrophenyl chloroformate (NPC) are used to activate alcohols or form carbonates, which can then react with nucleophiles. researchgate.net

In the context of palladium-catalyzed reactions, precursors of this compound can be involved in cross-coupling reactions. For example, potassium nitrophenyl acetates have been used in decarboxylative cross-coupling reactions with aryl halides, catalyzed by palladium. acs.org This demonstrates how the acetate precursor can be activated and coupled to form new carbon-carbon bonds, showcasing advanced synthetic utility. acs.org

Furthermore, the activation of phosphoramidites for oligonucleotide synthesis using acidic azole catalysts like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI) is a well-established coupling strategy. researchgate.net While a different field, it illustrates the general principle of using activators to promote the coupling between a nucleophile and an electrophile, a concept applicable to the synthesis of various organic molecules.

Thionyl Chloride Activation of 4-Nitrophenoxyacetic Acid to Acid Chloride Intermediate

A prevalent and efficient method for synthesizing this compound involves the activation of 4-nitrophenoxyacetic acid using thionyl chloride (SOCl₂). This process proceeds through the formation of a highly reactive acid chloride intermediate, (4-nitrophenoxy)acetyl chloride.

The reaction is typically carried out by adding thionyl chloride dropwise to a solution of 4-nitrophenoxyacetic acid in methanol, which serves as both the solvent and the reactant. The mixture is often cooled initially to manage the exothermic nature of the reaction. chemicalbook.comnih.gov Following the addition, the reaction is stirred at room temperature to ensure complete conversion. chemicalbook.com The thionyl chloride converts the carboxylic acid into the corresponding acyl chloride. This intermediate is then subjected to esterification. In this step, methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride to form the methyl ester.

Workup of the reaction mixture typically involves removing the solvent under reduced pressure. The residue is then dissolved in an organic solvent like methylene (B1212753) chloride and neutralized with an aqueous solution of sodium bicarbonate to remove any remaining acid. chemicalbook.com The organic layer is subsequently washed and dried, and the final product can be purified by recrystallization to yield pale yellow crystals. chemicalbook.com Optimized conditions for the formation of the acid chloride intermediate may include using a slight excess of thionyl chloride and a catalytic amount of anhydrous dimethylformamide (DMF) to accelerate the reaction.

Meldal-Sharpless Reaction in the Synthesis of Derivatives

The Meldal-Sharpless reaction, a copper-catalyzed azide-alkyne cycloaddition (CuAAC), represents a powerful tool in synthetic chemistry for creating complex molecules, including derivatives of this compound. researchgate.netnih.govsciencemediacentre.es This "click chemistry" approach is known for its high efficiency, selectivity, and mild reaction conditions. nih.govnih.gov

Copper(II) Bromide-Catalyzed Cross-Ring Reactions

Copper(II) bromide (CuBr₂) is a versatile catalyst used in various organic transformations, including cross-coupling reactions. sigmaaldrich.comalfa-chemistry.com While direct examples of CuBr₂-catalyzed cross-ring reactions specifically for this compound are not extensively detailed in the provided context, the principles of copper catalysis are highly relevant. Copper catalysts, in general, are crucial for reactions like the Sonogashira coupling and other cross-coupling methods that can be employed to modify the aromatic ring of the (4-nitrophenoxy)acetate scaffold. sigmaaldrich.commdpi.com These reactions typically involve the coupling of an aryl halide with another molecule, facilitated by the copper catalyst.

Coupling of 4-Nitrophenoxyacetic Acid Propargyl Ether with Aryl Azides

A specific application of the Meldal-Sharpless reaction involves the synthesis of triazole-containing derivatives. For instance, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate was synthesized through a Cu₂Br₂-catalyzed Meldal-Sharpless reaction. researchgate.net This reaction couples 4-nitrophenoxyacetic acid propargyl ether with para-bromophenylazide. researchgate.net This cycloaddition is a prime example of creating complex heterocyclic structures attached to the (4-nitrophenoxy)acetate framework. researchgate.net The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, facilitates the [3+2] cycloaddition between the terminal alkyne of the propargyl ether and the azide (B81097) group of the aryl azide, leading to the formation of a 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This methodology allows for the introduction of a wide variety of substituents by varying the structure of the aryl azide. rsc.org

Synthesis of Analogs and Related Derivatives with the this compound Scaffold

The versatility of the this compound scaffold allows for the synthesis of a wide array of analogs and related derivatives through modifications at different positions of the molecule.

Derivatives with Modified Nitro-Substituted Phenyl Rings

Modifications to the nitro-substituted phenyl ring can lead to a diverse range of derivatives with potentially altered biological activities. For example, the synthesis of 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones has been reported. researchgate.net Another example involves the synthesis of methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate through the nitration of methyl trans-cinnamate. researchgate.net

The nitro group itself can be a site for further functionalization. For instance, the nitro group of B13, a related compound, was reduced to an amino group, which was then further modified. nih.gov Similarly, the synthesis of 2-(4-aminophenyl)-2-methylmalonate esters can be achieved by reducing the corresponding 2-(4-nitrophenyl)-2-methylmalonate esters. google.com The position of the nitro group and the presence of other substituents on the phenyl ring can significantly influence the compound's properties.

| Parent Compound | Modification | Resulting Derivative Class |

| This compound | Introduction of a 1,2,4-triazole-3-thione ring | 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones researchgate.net |

| Methyl trans-cinnamate | Nitration | Methyl 3-(2-nitrophenyl)acrylate and Methyl 3-(4-nitrophenyl)acrylate researchgate.net |

| 2-(4-Nitrophenyl)-2-methylmalonate esters | Reduction of the nitro group | 2-(4-Aminophenyl)-2-methylmalonate esters google.com |

Variations in the Ester Functionality

The ester group of this compound is another key site for modification. The acid chloride intermediate, (4-nitrophenoxy)acetyl chloride, is a versatile precursor for creating a variety of esters and amides. smolecule.com By reacting the acid chloride with different alcohols, a range of esters with varying alkyl or aryl groups can be synthesized. smolecule.com This allows for the fine-tuning of the molecule's properties, such as solubility and reactivity.

Similarly, reacting the acid chloride with amines leads to the formation of amides. smolecule.com The synthesis of novel amide-based antagonists has been demonstrated, starting from the conversion of a carboxylic acid to its methyl ester using thionyl chloride, followed by further transformations. nih.gov The hydrolysis of the ester bond back to the carboxylic acid, 4-nitrophenoxyacetic acid, is also a common transformation that allows for further derivatization.

| Starting Material | Reagent | Product Class |

| (4-Nitrophenoxy)acetyl chloride | Various alcohols | 4-Nitrophenoxyacetate esters smolecule.com |

| (4-Nitrophenoxy)acetyl chloride | Amines | 4-Nitrophenoxyacetamides smolecule.com |

| This compound | Hydrolysis | 4-Nitrophenoxyacetic acid |

Synthesis of Triazole-Containing Derivatives

The integration of a triazole ring into molecules containing the 4-nitrophenoxy moiety has been achieved through various synthetic approaches, primarily leveraging cycloaddition reactions.

A common strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govfrontiersin.org This reaction efficiently joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. For instance, derivatives have been synthesized by reacting an azide intermediate with the commercially available 1-ethynyl-4-nitrobenzene. nih.gov This method preserves the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which is crucial for certain biological activities. nih.gov The formation of the triazole ring is often confirmed by the characteristic chemical shift of the triazole proton in NMR spectra. nih.gov

Another approach involves a metal-free, three-component reaction. In one example, 1,5-disubstituted 1,2,3-triazoles were synthesized from a primary amine, an enolizable ketone, and 4-nitrophenyl azide in the presence of an acetic acid catalyst. nih.govneliti.com

The synthesis of 1,2,4-triazole (B32235) derivatives has also been explored. One method involves the condensation of a 1,3,4-oxadiazole (B1194373) intermediate with a substituted 2-hydrazino-1,3-benzothiazole in pyridine (B92270) to form a 3,5-disubstituted-4H-1,2,4-triazole. tandfonline.com Alternatively, reacting thiocarbohydrazide (B147625) with urea (B33335) or thiourea (B124793) derivatives at elevated temperatures can yield 1,2,4-triazole structures. mdpi.com

A specific synthesis of 1,4-isomeric derivatives of 1H-1,2,3-triazoles was achieved through the catalytic cyclization of isomeric prop-2-yn-1-yl-2-(nitrophenoxy)acetates with ortho-bromophenylazide. jcgtm.org This reaction was carried out in toluene (B28343) using copper(I) iodide as a catalyst. jcgtm.org The starting propargyl esters were themselves synthesized by alkylating isomeric nitrophenols with the propargyl ester of monoiodoacetic acid. jcgtm.org

Furthermore, 4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones have been synthesized via a mechanochemical grinding method, which offers an alternative to conventional solution-phase reactions. researchgate.net

The following table summarizes the key reactants and resulting triazole derivatives:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Azidoacetamide intermediates | 1-Ethynyl-4-nitrobenzene | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives nih.gov |

| Primary amine | Enolizable ketone & 4-Nitrophenyl azide | Acetic acid, Toluene, 100°C | 1,5-Disubstituted-1,2,3-triazoles nih.govneliti.com |

| Isomeric prop-2-yn-1-yl-2-(nitrophenoxy)acetates | ortho-Bromophenylazide | Copper(I) iodide, Toluene, 110°C | 1,4-Isomeric 1H-1,2,3-triazoles jcgtm.org |

| 2-(3-Pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Substituted 2-hydrazino-1,3-benzothiazole | Pyridine, reflux | 3-(3-Pyridyl)-5-(4-nitrophenyl)-4-(N-substituted-1,3-benzothiazol-2-amino)-4H-1,2,4-triazole tandfonline.com |

| N-[3-{(1H-benzo[d]imidazol-2-ylthio) methyl)-5-mercapto-4H-1, 2, 4-triazol-4-yl}-2-(4-nitrophenoxy)]acetamide | orientjchem.org |

Synthesis of Acetamide (B32628) Derivatives Bearing the 4-Nitrophenoxy Moiety

The synthesis of acetamide derivatives incorporating the 4-nitrophenoxy group is a significant area of research, often aimed at producing compounds with potential pharmacological activities.

A general and effective method involves the reaction of a substituted phenoxyacetic acid with an appropriate amine. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized starting from the key intermediate, 2-(3-fluoro-4-nitrophenoxy)acetic acid. mdpi.com This acid is then coupled with various substituted anilines to yield the final acetamide products. mdpi.com

Another common synthetic route is the reaction of an N-substituted-2-chloroacetamide with a substituted phenol. For example, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was prepared by reacting N-(1-(4-chlorophenyl)ethyl)-2-chloroacetamide with 4-nitrophenol in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide in refluxing dry acetone. nih.govnih.gov This synthetic strategy has been utilized to create a variety of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. nih.gov

The 4-nitrophenoxy moiety can also be incorporated into more complex heterocyclic systems containing an acetamide linker. For example, acetamide derivatives featuring a thiazolidine (B150603) ring have been synthesized through multi-step reactions that involve forming the thiazolidine ring and subsequently attaching the 4-nitrophenoxy group to the acetamide moiety. ontosight.ai

Research has also focused on the synthesis of p-tert-butylthiacalix nih.govarenes functionalized with N-(4'-nitrophenyl)acetamide groups at the lower rim. beilstein-journals.org This involves the alkylation of the thiacalixarene with 2-bromo-N-(4'-nitrophenyl)acetamide in the presence of a base like cesium carbonate or sodium carbonate. beilstein-journals.org

The following table details the synthesis of specific acetamide derivatives:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 2-(3-Fluoro-4-nitrophenoxy)acetic acid | Substituted anilines | Coupling agents | 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives mdpi.com |

| N-(1-(4-Chlorophenyl)ethyl)-2-chloroacetamide | 4-Nitrophenol | Anhydrous K2CO3, KI, dry acetone, reflux | N-(1-(4-Chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide nih.govnih.gov |

| p-tert-Butylthiacalix nih.govarene | 2-Bromo-N-(4'-nitrophenyl)acetamide | Cs2CO3 or Na2CO3, Acetonitrile | Thiacalix nih.govarene with N-(4'-nitrophenyl)acetamide fragments beilstein-journals.org |

Mechanistic Studies of Chemical Reactivity and Transformation of Methyl 4 Nitrophenoxy Acetate

Reduction Pathways of the Nitro Group to Amino Functionality

The nitro group of methyl (4-nitrophenoxy)acetate can be readily reduced to an amino group, a common transformation in the synthesis of more complex molecules. This reduction significantly alters the electronic properties of the aromatic ring, making the amino-substituted product a versatile building block.

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent method. Reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst are effective for this purpose. Other methods include the use of tin (Sn) in the presence of hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride (NH4Cl). scispace.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For instance, sodium borohydride, a mild reducing agent, typically does not reduce the nitro group but can reduce other functionalities like carbonyl groups. scispace.com More advanced methods using iron catalysts with silanes, such as triethoxysilane, have also been developed for the chemoselective reduction of nitro compounds. rsc.org

The general mechanism for the reduction of a nitro group involves a series of two-electron transfers. In catalytic hydrogenation, hydrogen is adsorbed onto the catalyst surface, and the nitro group is sequentially reduced, passing through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. The reaction progress can often be monitored by the disappearance of the starting material and the appearance of the amino product.

Hydrolysis Mechanisms of the Ester Group

The ester linkage in this compound is susceptible to hydrolysis, which breaks the ester bond to yield 4-nitrophenoxyacetic acid and methanol (B129727). This reaction can be catalyzed by acids, bases, or enzymes.

Acidic and Basic Hydrolysis Conditions

Under basic conditions, the hydrolysis of esters like this compound typically proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion (OH-), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate. researchgate.net Subsequently, this intermediate collapses, reforming the carbonyl double bond and leading to the departure of the 4-nitrophenoxide leaving group. The reaction is completed by an acid-base reaction where the newly formed carboxylic acid is deprotonated. The rate of this base-catalyzed hydrolysis can be expressed by the equation kobs = ko + kOH[OH-], where kobs is the observed pseudo-first-order rate constant, ko accounts for water and buffer-dependent reactions, and kOH is the rate constant for the hydroxide-catalyzed reaction. researchgate.net

Acid-catalyzed hydrolysis follows a different pathway. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the methanol molecule is eliminated, and the catalytic proton is regenerated, yielding the carboxylic acid. The AAC2 mechanism, which involves a bimolecular attack of water on the protonated ester, is a common pathway for such reactions. researchgate.net

Enzymatic Hydrolysis by Esterases and Lipases

Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of this compound with high specificity and efficiency. semanticscholar.org The mechanism of enzymatic hydrolysis often involves a catalytic triad (B1167595) within the enzyme's active site, typically composed of serine, histidine, and aspartate residues. semanticscholar.org

The process begins with the serine residue acting as a nucleophile, attacking the carbonyl carbon of the ester substrate to form a tetrahedral intermediate. semanticscholar.org This step is facilitated by the other residues in the catalytic triad, which orient the substrate and stabilize the transition state. semanticscholar.org The intermediate then collapses, releasing the alcohol portion (methanol) and forming an acyl-enzyme intermediate. Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid product (4-nitrophenoxyacetic acid). The release of the yellow-colored 4-nitrophenol (B140041) upon hydrolysis of related p-nitrophenyl esters is often used to monitor the kinetics of these enzymatic reactions spectrophotometrically. semanticscholar.org

Nucleophilic Reactivity and Substitution at the Phenoxy Ring

The phenoxy ring of this compound, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a group, typically a halide or, in some cases, the nitro group itself.

The presence of the nitro group at the para position strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. For a nucleophile to successfully substitute a group on the ring, there must be a good leaving group present. While the nitro group itself can sometimes be displaced, it is more common for other substituents on the ring to be replaced. For example, in related compounds, a halogen atom ortho or para to the nitro group can be readily displaced by nucleophiles. mdpi.com The reaction of a related compound, 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole, is synthesized via a nucleophilic substitution between 5-(chloromethyl)-1-methyl-1H-pyrazole and 4-nitrophenol. vulcanchem.com

Photochemical Degradation and Transformation Mechanisms

Exposure to light can induce photochemical degradation of nitroaromatic compounds like this compound. The specific degradation pathways and products are highly dependent on the reaction conditions, such as the solvent and the presence of other reactive species.

Studies on related nitroaromatic compounds have shown that photochemical reactions can lead to the reduction of the nitro group, cleavage of bonds, and the formation of various degradation products. nih.gov For instance, the photolysis of some nitrooxy enals, which also contain a nitro group, has been shown to be a dominant daytime sink in the atmosphere, leading to the formation of smaller nitrate (B79036) products. copernicus.org

Influence of Solvent and Atmospheric Conditions on Photodecomposition

The solvent and surrounding atmospheric conditions play a crucial role in the photochemical degradation of this compound. The polarity of the solvent can influence the stability of excited states and intermediates, thereby affecting the reaction pathways and quantum yields of photodecomposition.

Identification of Photoproducts and Degradation Pathways

The photodegradation of this compound, and structurally related compounds, is a critical area of study for understanding its environmental fate. Research indicates that the presence of a nitro group on the aromatic ring significantly influences the photochemical reactivity.

When exposed to ultraviolet (UV) light or sunlight, compounds with a similar structure to this compound undergo degradation. For instance, the related pesticide Fenitrothion (B1672510), which also contains a 4-nitrophenyl group, is known to degrade with a half-life of less than 24 hours in water under UV radiation. who.int The primary degradation pathways for such compounds often involve hydrolysis and photolysis. who.int

Studies on the photodecomposition of the related compound Sumithion [O,O-Dimethyl-O-(3-methyl-4-nitrophenyl)-phosphorothioate] have identified several photoproducts. tandfonline.com When irradiated with UV light or sunlight, solutions of Sumithion in various solvents yielded products such as its corresponding oxon, carboxysumithion, and 3-methyl-4-nitrophenol. tandfonline.com These products were further degraded into more polar compounds and eventually into polymeric humic acids. tandfonline.com The rate of photodecomposition is significantly influenced by the solvent and the presence of air. tandfonline.com

The general mechanism for the photodegradation of nitroaromatic compounds can proceed through different pathways. One common pathway involves the homolytic or heterolytic cleavage of bonds. uc.pt For nitroaromatic pesticides, this can lead to the formation of various intermediate products. uc.pt

In the context of other nitroaromatic compounds, photodegradation studies have revealed that the position of the nitro group is crucial. For certain ethanolamine (B43304) derivatives, a para-nitro substitution leads to significant degradation under basic pH conditions, while the meta analogue shows much lower degradation. acs.org This suggests that the electronic effects of the nitro group play a key role in the degradation mechanism.

Electrochemical Reactions and Redox Behavior

The electrochemical behavior of this compound is largely dictated by the presence of the reducible nitro group on the phenyl ring. The nitro group can undergo reduction to form an amino group, which can then participate in various other reactions.

Cyclic voltammetry studies on analogous nitroaromatic compounds provide insight into the redox processes. For instance, the electrochemical reduction of nitro- and chlorodiphenyl ether herbicide analogs has been investigated to understand their mode of action. nih.gov The nitro-substituted diphenyl ether was found to be electroactive, undergoing a one-electron reduction to form a radical anion. nih.gov In contrast, the chloro-analog was not electroactive within the same potential range, indicating that the nitro group is the primary site of redox activity. nih.gov

The electrochemical behavior is also highly dependent on the solvent and pH. In protolytic solvents, the electrode reaction of some nitro-containing compounds is chemically irreversible, while it can be quasi-reversible in aprotic solvents. nih.gov

Studies on other nitrobenzenesulfonamides have shown that the presence and nature of substituents on the aromatic ring significantly affect the reduction potential. acs.org Electron-withdrawing groups like a nitro group facilitate reduction, leading to less negative cathodic peak potentials. For example, an ortho-nosyl derivative exhibited a splitting potential of -0.74 V. acs.org In contrast, the absence of the nitro group or the presence of electron-donating groups shifts the reduction potential to more negative values. acs.org

The electrochemical reactions of catechols, which can be products of the hydrolysis of related esters, have also been studied. core.ac.uk These compounds exhibit quasi-reversible redox behavior, with the electron transfer kinetics being influenced by the electrode material and pH. core.ac.uk

The following table summarizes the key electrochemical parameters for related compounds, illustrating the influence of the nitro group and other substituents on the redox behavior.

Table 1: Electrochemical Data for Related Compounds

| Compound/Derivative | Technique | Key Observation | Reference |

|---|---|---|---|

| Nitro-diphenyl ether analog | Cyclic Voltammetry | Electroactive, undergoes one-electron reduction to a radical anion. | nih.gov |

| Chloro-diphenyl ether analog | Cyclic Voltammetry | Not electroactive in the same potential range as the nitro-analog. | nih.gov |

| Ortho-nosyl derivative | Cyclic Voltammetry | Cathodic peak potential (splitting) at -0.74 V. | acs.org |

| p-CF3 substituted benzenesulfonamide | Cyclic Voltammetry | Cathodic peak potential at -1.48 V. | acs.org |

| p-CH3 substituted benzenesulfonamide | Cyclic Voltammetry | Cathodic peak potential at -1.92 V. | acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fenitrothion |

| Sumithion |

| Carboxysumithion |

| Sumioxon |

| 3-methyl-4-nitrophenol |

| Catechol |

| Benzenesulfonamide |

| Nitro-diphenyl ether |

| Chloro-diphenyl ether |

| Ortho-nosyl derivative |

| p-CF3 substituted benzenesulfonamide |

| p-CH3 substituted benzenesulfonamide |

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Nitrophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectral Analysis and Proton Assignments

The ¹H NMR spectrum of Methyl (4-nitrophenoxy)acetate provides distinct signals corresponding to the different types of protons present in the molecule. Analysis of the spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key structural information.

The aromatic protons on the para-substituted benzene (B151609) ring exhibit a characteristic splitting pattern. The two protons ortho to the nitro group (H-2 and H-6) are deshielded due to the electron-withdrawing nature of the nitro group and appear as a doublet at approximately 8.21 ppm. The two protons meta to the nitro group (H-3 and H-5), which are adjacent to the ether linkage, are found further upfield as a doublet around 6.99 ppm. The coupling between these sets of protons results in a distinct AX or AA'XX' system, with a coupling constant (J) typically around 9.2 Hz, confirming their para-substitution pattern.

The methylene (B1212753) protons (-O-CH₂-C=O) of the acetate (B1210297) group are chemically equivalent and appear as a sharp singlet at approximately 4.76 ppm. The methyl protons (-OCH₃) of the ester group also give rise to a singlet, observed at a chemical shift of about 3.84 ppm. The integration of these signals corresponds to the number of protons in each group, further validating the structure.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Aromatic) | 8.21 | Doublet (d) | 9.2 | 2H |

| H-3, H-5 (Aromatic) | 6.99 | Doublet (d) | 9.2 | 2H |

| -O-CH₂-C=O | 4.76 | Singlet (s) | - | 2H |

| -OCH₃ | 3.84 | Singlet (s) | - | 3H |

¹³C NMR Spectral Analysis and Carbon Assignments

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents.

The carbonyl carbon of the ester group is typically the most deshielded carbon, appearing at a chemical shift of approximately 169.1 ppm. arkat-usa.org The carbon atom of the benzene ring attached to the nitro group (C-4) is also significantly deshielded, with its signal appearing around 155.4 ppm. arkat-usa.org The carbon attached to the ether oxygen (C-1) is found at a chemical shift of about 144.2 ppm. arkat-usa.org

The aromatic carbons ortho to the nitro group (C-2 and C-6) are observed at approximately 125.2 ppm, while the carbons meta to the nitro group (C-3 and C-5) appear at around 122.3 ppm. arkat-usa.org The methylene carbon (-O-CH₂-C=O) resonates at a characteristic chemical shift for an ether-linked carbon, and the methyl carbon (-OCH₃) of the ester group is typically found in the upfield region of the spectrum at about 55.5 ppm. arkat-usa.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 169.1 |

| C-4 (Aromatic, C-NO₂) | 155.4 |

| C-1 (Aromatic, C-O) | 144.2 |

| C-2, C-6 (Aromatic) | 125.2 |

| C-3, C-5 (Aromatic) | 122.3 |

| -O-CH₂-C=O | Not explicitly found in search results |

| -OCH₃ | 55.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS is possible, it is often used to identify trace volatile impurities from its synthesis. The electron ionization (EI) mass spectrum would typically show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ester and ether bonds.

ESI-MS for Intact Molecular Ion and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile and thermally labile molecules, as it typically produces the intact molecular ion, often as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. In the case of this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule. mdpi.com Fragmentation in the ESI source or through tandem MS (MS/MS) can provide further structural information. Common fragmentation pathways would involve the loss of the methoxy (B1213986) group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the ether bond.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. rsc.org For this compound (C₉H₉NO₅), the calculated exact mass of the protonated molecule [M+H]⁺ is a precise value that can be compared to the experimentally determined mass. mdpi.comrsc.org This high degree of accuracy is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed Ion | m/z Value | Interpretation |

| GC-MS | EI | M⁺ | 211.17 (Nominal) | Molecular Ion |

| ESI-MS | Positive | [M+H]⁺ | 212.05 | Protonated Molecule |

| HRMS | ESI | [M+H]⁺ | Calculated: 212.0504, Found: (example) 212.0502 | Exact Mass Confirmation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for confirming the presence of key functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds. The most distinct peaks include a strong absorption band for the ester carbonyl (C=O) stretch. Additionally, two prominent bands are observed which are characteristic of the aromatic nitro (NO₂) group, corresponding to its asymmetric and symmetric stretching vibrations. These specific spectral signatures confirm the successful incorporation of the ester and the retention of the nitro functional group on the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| Ester C=O | ~1753 | Strong, stretching vibration |

| Aromatic NO₂ | ~1594 | Asymmetric stretching |

| Aromatic NO₂ | ~1340 | Symmetric stretching |

| This table presents typical IR absorption frequencies for the key functional groups in this compound. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive information about the solid-state arrangement of molecules, including bond lengths, angles, and intermolecular forces that dictate the crystal packing. While a dedicated structure for this compound is not widely reported, analysis of its close analogue, ethyl (4-nitrophenoxy)acetate, and a larger molecule containing the 4-nitrophenoxyacetate fragment offers significant insights. iucr.orgiucr.org

Crystallographic analysis of the closely related compound, ethyl (4-nitrophenoxy)acetate, reveals its solid-state architecture. This analogue crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group identified is P2₁/c, a common centrosymmetric space group for organic molecules. iucr.orgresearchgate.net

| Crystal Parameter | Value (for Ethyl (4-nitrophenoxy)acetate) |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 5.3848 (11) |

| b (Å) | 8.4482 (17) |

| c (Å) | 24.238 (5) |

| β (°) | 92.59 (3) |

| Volume (ų) | 1101.5 (4) |

| Z | 4 |

| Data from the crystallographic study of the analogue compound Ethyl (4-nitrophenoxy)acetate. iucr.orgresearchgate.net |

In derivatives containing the 4-nitrophenoxyacetate moiety, the nitro group is nearly coplanar with the phenyl ring to which it is attached. iucr.orgresearchgate.net For example, in the structure of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, the dihedral angle between the nitro group and the phenyl ring is only 6.0 (2)°. iucr.orgresearchgate.net The conformation of the acetate linker is described by specific torsion angles, such as the N-C-C-O torsion angle of 97.3 (3)° in this derivative, indicating a non-planar arrangement between the triazole ring and the acetate group. iucr.orgnih.gov This highlights the conformational flexibility of the ester side chain.

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular contacts within a crystal. For a derivative containing the 4-nitrophenoxyacetate fragment, this analysis revealed the relative contributions of different interactions to the total Hirshfeld surface. iucr.orgresearchgate.net The most significant contacts are H···H, O···H/H···O, and N···H/H···N interactions. researchgate.net The large contribution from O···H contacts (25.7%) quantitatively confirms the presence and importance of the C–H⋯O hydrogen bonds identified through crystallographic analysis. researchgate.net

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| O···H / H···O | 25.7 |

| H···H | 23.2 |

| N···H / H···N | 11.7 |

| C···H / H···C | 11.1 |

| Br···H / H···Br | 5.6 |

| Data from Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. researchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The 4-nitrophenyl group in this compound acts as a potent chromophore. In related nitrophenyl compounds, an intramolecular charge transfer (ICT) band is observed. mdpi.com For instance, a nitrophenyl thiourea (B124793) derivative shows a prominent absorption peak at 394 nm. mdpi.com

This technique is particularly useful for studying reactions and complexation. The 4-nitrophenoxy moiety is an effective leaving group, and its release during hydrolysis can be monitored spectroscopically. emerginginvestigators.org Under basic conditions, the leaving group is converted to the 4-nitrophenolate (B89219) ion, which is bright yellow and exhibits a strong absorbance at a higher wavelength, typically around 400-420 nm. emerginginvestigators.orgresearchgate.net This distinct color change and the appearance of a new absorption band allow for the quantitative tracking of reactions, such as in studies of anion sensing or the kinetics of ester hydrolysis. emerginginvestigators.orgmdpi.com Complexation with various ions can also lead to significant changes in the UV-Vis spectrum, including the diminishing of an existing peak and the emergence of a new, bathochromically shifted peak. mdpi.com

Biological Activities and Mechanistic Interactions of Methyl 4 Nitrophenoxy Acetate and Its Analogs

Exploration as Precursors for Drug Synthesis and Pharmaceutical Development.benchchem.comlookchem.com

Methyl (4-nitrophenoxy)acetate and its analogs are recognized for their role as versatile precursors in the synthesis of a wide range of pharmaceutical compounds. lookchem.com Their chemical structure, featuring a nitro group and an ester functionality, allows for various modifications to enhance biological activity. The nitro group can be reduced to an amino group, providing a reactive site for further chemical transformations, while the ester group can be hydrolyzed to the corresponding carboxylic acid, which can interact with biological targets. This adaptability makes them valuable starting materials in the development of new therapeutic agents. lookchem.com

Antimicrobial Properties and Efficacy Against Bacterial Strains.researchgate.net

Derivatives of this compound have demonstrated notable antimicrobial activity. For instance, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, derived from a key intermediate related to the anthelmintic drug nitroscanate, were synthesized and evaluated for their antimicrobial effects. Several of these compounds exhibited moderate to excellent activity against both Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. researchgate.net

Specifically, compounds with certain substitutions on the thiazole (B1198619) ring, such as N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-[4-(4-nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, were identified as having potent antibacterial activities. researchgate.net The minimum inhibitory concentration (MIC) for some of these synthesized compounds against bacterial strains ranged from 8 to 26 µg/ml. researchgate.net Additionally, Schiff bases and secondary amine hydrochlorides derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates have shown moderate-to-good activity against Gram-positive bacteria like S. aureus, M. luteus, and S. mutans. researchgate.net

Table 1: Antimicrobial Activity of Selected this compound Analogs

| Compound/Derivative Class | Tested Organisms | Activity Level | Reference |

| N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines | E. coli, P. aeruginosa (Gram-negative) | Moderate to Excellent | researchgate.net |

| S. aureus, B. subtilis (Gram-positive) | Moderate to Excellent | researchgate.net | |

| N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Bacteria | Potent | researchgate.net |

| N-[4-(4-nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Bacteria | Potent | researchgate.net |

| Schiff bases and secondary amine hydrochlorides | S. aureus, M. luteus, S. mutans (Gram-positive) | Moderate to Good | researchgate.net |

Antioxidant Activity and Role in Combating Oxidative Stress.benchchem.com

The presence of the nitro group in this compound and its analogs is a key structural feature contributing to their antioxidant properties. This group can participate in redox reactions, enabling the compounds to scavenge free radicals and potentially protect against oxidative stress. Research has shown that derivatives of this compound exhibit antioxidant activity, making them candidates for therapeutic agents that can combat cellular damage caused by reactive oxygen species (ROS). For example, new 5,6,7,8-tetrahydroisoquinolines bearing a 3(4)-nitrophenyl group were synthesized and most of the tested compounds revealed high antioxidant activity. researchgate.net Similarly, a study on new mercury (II) complexes of 5-methyl-5-(4-nitrophenyl)-hydantoin showed notable antioxidant potencies for some of the synthesized complexes. researchgate.net

Anticancer Potential and Cytotoxic Effects on Cancer Cell Lines.benchchem.commdpi.comresearchgate.net

Derivatives of this compound have been investigated for their anticancer properties, with several studies demonstrating their cytotoxic effects on various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the modulation of reactive oxygen species (ROS).

For instance, compounds similar to 4-benzoylphenyl (4-nitrophenoxy)acetate have shown significant anticancer activity by inhibiting cellular pathways associated with tumor growth. Some of these derivatives have demonstrated enhanced cytotoxicity against different cancer cell lines. Specifically, certain related compounds were found to induce apoptosis in Burkitt's lymphoma cell lines with IC50 values below 10 µM, indicating potent antiproliferative effects.

Furthermore, a series of novel tetrahydroisoquinoline compounds bearing a nitrophenyl group were evaluated for their anticancer activities against MCF7 (breast cancer) and HEPG2 (liver cancer) cell lines. researchgate.net The most active compound against the HEPG2 cell line induced a 59-fold increase in apoptosis and caused cell cycle arrest. researchgate.net Another study on methyl 3-(4-nitrophenyl)acrylate showed cytotoxic activity against P388 murine leukemia cells with an IC50 value of 7.98 µg/mL. researchgate.netkemdikbud.go.id

Table 2: Cytotoxic Activity of Selected this compound Analogs

| Compound/Derivative Class | Cancer Cell Line | Activity/IC50 Value | Reference |

| 4-Benzoylphenyl (4-nitrophenoxy)acetate analogs | Burkitt's lymphoma | IC50 < 10 µM | |

| Tetrahydroisoquinolines with nitrophenyl group | HEPG2 (Liver Cancer) | 59-fold increase in apoptosis | researchgate.net |

| Methyl 3-(4-nitrophenyl)acrylate | P388 Murine Leukemia | IC50 = 7.98 µg/mL | researchgate.netkemdikbud.go.id |

| 1,3,4-Thiadiazole derivative with 4-nitrobenzoyl moiety | HT-29 (Colon Cancer) | IC50 = 23.83 µM | mdpi.com |

| MCF-7 (Breast Cancer) | IC50 = 27.21 µM | mdpi.com | |

| (1E,4E)-2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one | Trypanosoma cruzi amastigotes | IC50 = 1.20 ± 0.16 μM | nih.gov |

Antitrypanosomal Activity and Specificity Against Trypanosoma cruzi.nih.gov

Analogs of this compound have emerged as promising candidates in the search for new treatments for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. nih.gov Researchers have synthesized and evaluated various derivatives, demonstrating their potential to inhibit the parasite's growth.

One study focused on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which are structurally related to this compound. A lead compound from this series showed superior in vitro activity against the trypomastigote forms of T. cruzi compared to the current drug, benznidazole. nih.gov Further synthesis and screening of analogs identified a peracetylated galactopyranosyl derivative as a highly promising candidate, exhibiting potent activity against T. cruzi with an IC50 of 6 ± 1 μM and no detectable cytotoxicity in mammalian cell lines. nih.gov This highlights the potential for developing selective and effective antitrypanosomal agents from this class of compounds. Another study on (1E,4E)-2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one reported trypanocidal activity against the epimastigote and amastigote forms of T. cruzi, with IC50 values of 1.99 ± 0.17 and 1.20 ± 0.16 μM, respectively. nih.gov

Table 3: Antitrypanosomal Activity of Selected this compound Analogs

| Compound/Derivative | T. cruzi Form | IC50 Value | Reference |

| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative (Hit 1) | Trypomastigotes | 7 µM | nih.gov |

| Peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | Trypomastigotes | 6 ± 1 µM | nih.gov |

| (1E,4E)-2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one (A3K2A3) | Epimastigotes | 1.99 ± 0.17 μM | nih.gov |

| Amastigotes | 1.20 ± 0.16 μM | nih.gov |

Antitubercular Properties Against M. tuberculosis H37Rv.researchgate.netbohrium.com

Derivatives containing the nitrophenoxy moiety have shown promise as antitubercular agents. A study involving 5 and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles revealed that some of the synthesized compounds displayed significant activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.net This indicates that the nitrophenoxy scaffold can be incorporated into more complex molecules to achieve antimycobacterial effects.

In another study, a series of novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activities. All of the new derivatives exhibited potent or moderate activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. nih.gov The most potent derivative showed an MIC value of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain. nih.gov Furthermore, some piperidine (B6355638) fused 5-thioxo-1H-1,2,4-triazoles also displayed significant activity against the M. tuberculosis H37Rv strain. bohrium.com

Enzymatic Interactions and Substrate Specificity

This compound and its analogs, particularly p-nitrophenyl esters, are widely used as substrates in enzymatic assays to study enzyme kinetics and activity. semanticscholar.org The hydrolysis of these esters by enzymes like esterases and lipases releases 4-nitrophenol (B140041), a chromogenic product that can be easily quantified using spectrophotometry, allowing for the determination of enzyme activity. semanticscholar.org

For example, 4-nitrophenyl acetate (B1210297) is a common substrate for enzymes such as α-chymotrypsin and penicillin G acylase. researchgate.netcsic.es The kinetics of its hydrolysis can provide insights into the enzyme's catalytic mechanism, including the formation of acyl-enzyme intermediates. csic.es The study of the hydrolysis of a series of para-substituted nitrophenyl benzoate (B1203000) esters by enzymes like lipase (B570770) and trypsin has also been used to investigate the influence of electronic effects on the rate of enzymatic catalysis. semanticscholar.org Furthermore, methyl 4-nitrophenyl hexylphosphonate acts as a phosphonate (B1237965) inhibitor of the enzyme serine esterase. biosynth.com

Hydrolysis by Esterases and Lipases

This compound and its analogs, particularly 4-nitrophenyl esters, are well-established substrates for studying the activity of esterases and lipases. The hydrolysis of the ester bond in these compounds by these enzymes releases 4-nitrophenol or its corresponding phenolate (B1203915) ion, which is a chromogenic product that can be quantified spectrophotometrically, typically at around 400-413 nm. nih.govrsc.orgtorvergata.it This property makes them valuable tools in enzyme kinetics and assays.

The enzymatic hydrolysis reaction involves a nucleophilic attack by a serine residue in the active site of the esterase on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the alcohol (in this case, the 4-nitrophenoxide) and forms an acyl-enzyme complex. mdpi.com This complex is subsequently hydrolyzed to release the carboxylic acid and regenerate the free enzyme. mdpi.com

Studies have been conducted on various 4-nitrophenyl esters to investigate their hydrolysis by different enzymes. For instance, 4-nitrophenyl acetate is a commonly used substrate for a variety of esterases found in the circulatory system, including carboxyl esterase (CA), phospholipases (PLA1, PLA2, PLC, PLD), and lipoprotein lipase (LPL). nih.gov The rate of hydrolysis can be influenced by the lipophilicity of the substrate; for example, some esterases and lipases show different catalytic efficiencies towards 4-nitrophenyl acetate compared to the more lipophilic 4-nitrophenyl palmitate. nih.gov Human serum albumin (HSA) has also been shown to exhibit pseudo-esterase activity by hydrolyzing 4-nitrophenyl acetate through irreversible acetylation of its residues. torvergata.it

Table 1: Hydrolysis of 4-Nitrophenyl Esters by Various Enzymes

| Substrate | Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Nitrophenyl Acetate | Circulatory Esterases (CA, PLA1, PLA2, LPC, PLC, PLD, LPL) | Serves as a common amphiphilic substrate to assay the activity of various esterases. | nih.gov |

| 4-Nitrophenyl Acetate | Human Serum Albumin (HSA) | Undergoes pseudo-enzymatic hydrolysis via irreversible acetylation of HSA residues. | torvergata.it |

| 4-Nitrophenyl Acetate | Chymotrypsin | The enzyme is inactivated through the cleavage of the nitrophenolate moiety. | |

| 4-Nitrophenyl Butyrate | Esterases and Lipases | Used as a chromogenic substrate to quantify lipase and esterase activity. | |

| 2-Chloro-4-nitrophenyl acetate | Esterases | Used in enzyme assays to study esterase activity, releasing 2-chloro-4-nitrophenol. |

Interaction with Specific Biological Targets (e.g., Enzymes, Receptors, DNA)

The biological interactions of this compound are primarily dictated by its ester and nitro functionalities. The ester group makes the molecule susceptible to enzymatic cleavage, as detailed above. The hydrolysis products, 4-nitrophenoxyacetic acid and methanol (B129727), can then interact with various biological targets.

Beyond enzymatic hydrolysis, the nitro group plays a crucial role. It is a strong electron-withdrawing group that increases the electrophilicity of the phenyl ring, enhancing interactions with nucleophilic sites in biological macromolecules like proteins and enzymes. nih.gov In some biological systems, the nitro group can undergo enzymatic reduction to form a nitroso intermediate and then a hydroxylamine (B1172632), ultimately yielding an amino group. mdpi.com These reactive intermediates can participate in various biochemical pathways.

There is also evidence that related nitroaromatic compounds can interact with DNA. For example, studies on 1,4-bis((4-nitrophenoxy)methyl)benzene have shown that it can bind to double-stranded DNA (dsDNA), with a proposed threading intercalation mode of binding. researchgate.net The reduction of the nitro group is thought to be involved in the DNA binding process. researchgate.net Some 1,2,3-triazole derivatives containing a nitrophenyl group have also been reported to act as DNA cleaving agents. iucr.org

Molecular Targets and Pathways Involved in Biological Activity

The molecular targets of this compound and its analogs are diverse and depend on the specific structural features of the derivative. Derivatives of phenoxyacetic acid have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. smolecule.comnih.gov This interaction can amplify glucose-stimulated insulin (B600854) secretion. nih.gov

The nitro group is key to the interaction with several molecular targets. In some contexts, the nitrophenyl group can undergo redox reactions that influence cellular oxidative stress pathways. Derivatives of nitrophenyl compounds have shown cytotoxic effects against cancer cell lines, suggesting the inhibition of cellular pathways associated with tumor growth. For instance, some nitro-containing chalcones have shown anti-inflammatory activity through interaction with cyclooxygenase (COX-1 and COX-2) enzymes. mdpi.com

Furthermore, the reduction of the nitro group is a critical activation step for some biological activities. In Escherichia coli, the nitroreductase enzymes NfsA and NfsB can reduce nitro compounds, a process that is sometimes linked to the compound's bactericidal or mutagenic effects. dntb.gov.uaresearchgate.net For example, the biotransformation of ethyl 2-(2´-nitrophenoxy)acetate into a benzohydroxamic acid with herbicidal properties is catalyzed by the NfsB nitroreductase. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Nitro Group and Ester Functionality on Biological Activity

The biological activity of this compound is significantly influenced by its nitro group and ester functionality. The ester group serves as a pro-drug feature, allowing for hydrolysis by cellular esterases to release the active acidic form.

The nitro group's contribution is multifaceted. As a strong electron-withdrawing group, it deactivates the aromatic ring and alters the molecule's polarity, which can favor interactions with nucleophilic sites on biological targets like enzymes. nih.govmdpi.com The position of the nitro group on the phenyl ring is critical. Studies on various nitro-aromatic compounds have shown that the biological activity can vary significantly between ortho, meta, and para isomers. mdpi.comnih.gov For example, in a series of nitro-chalcones, compounds with an ortho-nitro group exhibited the highest anti-inflammatory activity, while a para-nitro group was associated with vasorelaxant activity. mdpi.com In nitroimidazole derivatives, the 5-nitro isomers were found to be much less active than the 4-nitro isomers. mdpi.com

Impact of Substituent Variations on the Phenyl Ring

Modifying the substituents on the phenyl ring of phenoxyacetate (B1228835) derivatives has a profound impact on their biological activity. Structure-activity relationship (SAR) studies have explored the effects of various electron-donating and electron-withdrawing groups.

Electron-withdrawing groups, such as halogens (chloro, fluoro) or a trifluoromethyl group (-CF3), can enhance biological activity. The -CF3 group, for instance, increases lipophilicity, which can improve cell membrane penetration and metabolic stability. In contrast, replacing the -CF3 group with other substituents has been shown to reduce antimicrobial efficacy in some phenoxyacetate derivatives, highlighting its importance for activity.

The introduction of a hydroxyl group can create opportunities for hydrogen bonding, which may improve interactions with enzymes or receptors. Halogen-containing phenoxy derivatives have been noted to have enhanced anti-inflammatory functions. nih.gov

Table 2: Effect of Phenyl Ring Substituents on the Properties of Phenoxyacetate Analogs

| Substituent | Position | Effect on Properties/Activity | Reference(s) |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Para | Enhances lipophilicity, metabolic stability, and biological activity. | |

| Chloro (-Cl) | Ortho, Para | Used in herbicides; can enhance anti-inflammatory activity. | smolecule.comnih.gov |

| Methyl (-CH3) | Para | Can be introduced to modify activity. | smolecule.com |

| Hydroxyl (-OH) | Ortho | Can participate in hydrogen bonding, potentially improving interactions with biological targets. | |

| Nitro (-NO2) | Para | Strong electron-withdrawing group, crucial for the activity of many derivatives. |

Modifications to Enhance Biological Efficacy and Selectivity

Strategic structural modifications of this compound and its analogs are employed to enhance their biological efficacy and selectivity for specific targets. These modifications can involve changes to the phenoxy ring, the acetate moiety, or both. smolecule.com

One common strategy is the conversion of the carboxylic acid (resulting from ester hydrolysis) into amides or hydrazides, which can lead to compounds with altered biological profiles, including antimicrobial or nematicidal activities. jetir.org For example, phenoxy acetamide (B32628) derivatives have been investigated for a wide range of pharmacological activities, and derivatives carrying a nitro group have shown good anti-cancer, anti-inflammatory, and analgesic properties. nih.gov

Another approach is to incorporate the phenoxyacetic acid scaffold into larger heterocyclic systems to improve target specificity. smolecule.com For instance, linking the phenoxyacetate structure to other moieties has led to the development of potent and selective agonists for the FFA1 receptor. nih.gov Similarly, the synthesis of benzimidazole-sulfonyl derivatives starting from ethyl-2-(4-nitrophenoxy) acetate has yielded compounds with potent antibacterial and antifungal activities. nih.gov These modifications aim to optimize the molecule's interaction with its biological target, improve its pharmacokinetic properties, and ultimately enhance its therapeutic potential.

Applications in Advanced Materials Science

Functional Monomer in Polymer Production

In polymer science, Methyl (4-nitrophenoxy)acetate serves as a functional monomer for the creation of specialty polymers. netascientific.com These polymers are essential for applications in coatings, adhesives, and sealants, contributing to improved performance and durability. netascientific.com The compound's reactivity is enhanced by the presence of a nitrophenoxy group, making it a valuable component in organic synthesis and material science. netascientific.com For instance, it can act as an intermediate in the synthesis of more complex organic molecules. The nitro group can be reduced to an amino group, which allows for further functionalization, a key step in creating monomers for specific polymerization reactions, such as the synthesis of polyamides. google.com

Development of Specialty Polymers and Resins

The use of this compound extends to the development of specialty polymers and resins designed for high-performance applications. netascientific.com These materials are engineered to possess specific properties tailored to their intended use. For example, research has been conducted on the synthesis of aromatic polyamides, which are known for their thermal stability and mechanical strength. mrs-j.orgtandfonline.com While direct use of this compound in some of these specific documented syntheses is not detailed, its derivatives, such as those resulting from the reduction of its nitro group, are key precursors. google.com The synthesis of siloxane-grafted aromatic polyamides, for example, involves the use of 3,5-bis(4-nitrophenoxy)benzyl allyl ether, a related dinitro compound, which is subsequently reduced to form the necessary diamine monomer for polycondensation. mrs-j.org This highlights the role of nitrophenoxy-containing structures in building the backbones of advanced polymers.

Enhancement of Material Properties

The integration of this compound into polymer structures leads to a significant enhancement of various material properties, crucial for advanced applications. netascientific.com

The development of advanced composites with high-performance characteristics benefits from the inclusion of monomers like this compound. Its incorporation has been linked to increased flame resistance and mechanical strength in these materials. The mechanism for enhanced flame retardancy often involves the "condensed phase" action, where the additive promotes the formation of a stable char layer upon combustion. rsc.org This char acts as a barrier, insulating the underlying material from heat and preventing the release of flammable gases. rsc.org Compounds containing phosphorus and nitrogen, like poly-(4-nitrophenoxy)-phosphazene, have shown synergistic effects with other flame retardants to improve the fire resistance of polymers like Acrylonitrile Butadiene Styrene (ABS). mdpi.comresearchgate.net The nitrogen from the nitro group in this compound can contribute to this char-forming process, thereby enhancing the flame retardancy of the composite material. rsc.orgmdpi.com Furthermore, the rigid aromatic structure contributes to the mechanical integrity of the composite, leading to increased strength and toughness. tandfonline.com

Analytical Chemistry Applications of Methyl 4 Nitrophenoxy Acetate

Usage as a Reagent in Analytical Methods

Methyl (4-nitrophenoxy)acetate is utilized as a reagent in a variety of analytical methods, where it aids in the detection and quantification of other chemical substances. netascientific.com The reactivity of the compound, stemming from its nitro group and ester functionality, allows it to be a participant in chemical reactions that produce analytically useful signals. For instance, a related compound, ethyl 2-(4-nitrophenyl)acetate, is used as a coupling reagent in a spectrophotometric method for the determination of the drug paracetamol. inovatus.es In this method, diazotized paracetamol reacts with the reagent to form a stable and intensely colored azo dye, allowing for quantification via absorption spectroscopy. inovatus.es While specific documented applications for the methyl ester are less common, its structural similarity suggests potential as a reagent in similar derivatization or coupling reactions designed to create chromophores for spectrophotometric analysis. netascientific.com

Application in Chromatography Techniques for Enhanced Separation Efficiency

In the field of separation science, this compound is employed in chromatography techniques to help improve separation efficiency. The presence of the polar nitro group and the ester group can influence its interaction with both the stationary and mobile phases in chromatographic systems like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This allows it to be used potentially as an internal standard for the quantification of other analytes, provided it does not interfere with the compounds of interest. population-protection.eu An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte by correcting for variations in sample injection volume and instrument response. population-protection.eu The compound has a defined Kovats retention index, a standardized measure used in gas chromatography, which indicates its elution behavior on a non-polar GC column. nih.gov

Standard in Spectroscopic Analyses for Instrument Calibration

This compound is reportedly used as a standard in spectroscopic analyses for the purpose of instrument calibration. In analytical chemistry, standards are essential for verifying the performance of instruments and ensuring the accuracy and reliability of results. sigmaaldrich.com While it is a well-characterized compound with known spectral data in Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy, its specific use as a routine performance qualification (PQ) standard to monitor parameters like instrument sensitivity or resolution is not extensively detailed in available research. nih.gov It primarily serves as a reference material for its own structural confirmation and identification, with characteristic spectral peaks that can be used to verify its identity and purity.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data/Peaks |

|---|---|

| ¹H NMR (in CDCl₃) | δ 8.21 (d, 2H), 6.99 (d, 2H), 4.76 (s, 2H), 3.84 (s, 3H) |

| Infrared (IR) | ~1753 cm⁻¹ (C=O stretch of the ester), ~1594 cm⁻¹ (asymmetric NO₂ stretch) |

| GC-MS (Top 5 Peaks) | m/z 195, 120, 59, 90, 89 nih.gov |

Utilization in Enzymatic Assays Due to Chromogenic Properties of Hydrolysis Products

One of the most significant analytical applications of nitrophenyl esters, including this compound and the closely related p-nitrophenyl acetate (B1210297) (pNPA), is their use as chromogenic substrates in enzymatic assays. thermofisher.comrsc.orgchemsrc.com Many hydrolytic enzymes, such as esterases, lipases, and some glycosidases, can catalyze the hydrolysis of the ester bond in these compounds. thermofisher.comnih.gov

The enzymatic reaction cleaves the ester, releasing methanol (B129727) and 4-nitrophenoxyacetic acid, which under typical assay conditions (neutral to alkaline pH) exists as the 4-nitrophenoxide ion. This hydrolysis product, 4-nitrophenol (B140041) (pNP), is a highly colored, yellow species with a strong absorbance maximum around 400 nm. avantorsciences.com The colorless nature of the substrate and the intense color of the product allow for a simple and sensitive spectrophotometric assay. nih.gov By monitoring the rate of increase in absorbance at this wavelength, researchers can accurately determine the activity of the enzyme in a given sample.

Table 2: Application in Enzymatic Assays

| Enzyme Type | Principle of Assay | Analytical Measurement |

|---|---|---|

| Esterases, Lipases | Enzymatic hydrolysis of the ester bond in this compound. thermofisher.comrsc.org | Spectrophotometric detection of the released 4-nitrophenol (p-nitrophenoxide ion) at ~400 nm. |

| Glycosidases | Cleavage of related substrates like 4-nitrophenyl β-D-glucopyranoside releases 4-nitrophenol. nih.gov | The rate of formation of the yellow product is directly proportional to enzyme activity. nih.gov |

Anion Detection Studies Utilizing Derivatives

Derivatives of this compound have been synthesized and investigated as effective sensors for the detection of anions. netascientific.comnih.gov These studies focus on creating molecules that can selectively bind with specific anions, leading to a measurable signal, most commonly a change in color. nih.gov

In one such study, a derivative, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, was synthesized to act as a colorimetric sensor. netascientific.comnih.gov This sensor molecule demonstrated high selectivity for the fluoride (B91410) (F⁻) ion over other anions such as chloride, bromide, and acetate. netascientific.comnih.gov The binding mechanism involves the formation of hydrogen bonds between the amide (N-H) proton of the sensor and the highly electronegative fluoride ion. nih.gov This interaction induces an internal charge transfer (ICT) process within the molecule, which alters its electronic properties and results in a distinct visual color change from pale yellow to orange. netascientific.comnih.gov This property allows for the naked-eye detection of fluoride ions in a solution. nih.gov

Table 3: Anion Sensing with a Nitrophenyl-based Derivative

| Sensor Molecule | Target Anion | Detection Principle | Observable Change |

|---|---|---|---|

| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide netascientific.comnih.gov | Fluoride (F⁻) | Hydrogen bonding and Internal Charge Transfer (ICT). netascientific.comnih.gov | Solution color changes from pale yellow to orange. netascientific.comnih.gov |

Environmental Fate and Ecological Considerations of Methyl 4 Nitrophenoxy Acetate

Biodegradation and Microbial Transformation Pathways